1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-3-5-4-10(1-2-11)7(13)9-6(5)12/h4,11H,1-2H2,(H,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWWKLPBKZASIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring with multiple functional groups. The presence of the hydroxyl and carbonitrile groups contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds like this compound exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that derivatives of tetrahydropyrimidines possess antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit the growth of bacteria and fungi .
- Anticancer Potential : The compound has been investigated for its potential anticancer properties. Certain pyrimidine derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several tetrahydropyrimidine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations in the micromolar range.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 32 |
| Derivative B | Escherichia coli | 64 |
| This compound | Pseudomonas aeruginosa | 128 |
Anticancer Activity
Another research project focused on the anticancer effects of tetrahydropyrimidine derivatives. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that it induced apoptosis in these cells at concentrations ranging from 10 to 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
